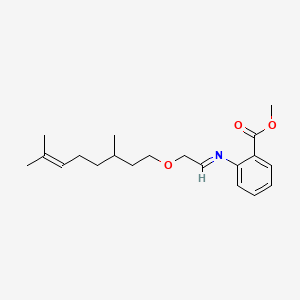

Methyl 2-((2-((3,7-dimethyl-6-octenyl)oxy)ethylidene)amino)benzoate

Description

Properties

CAS No. |

93940-30-8 |

|---|---|

Molecular Formula |

C20H29NO3 |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

methyl 2-[2-(3,7-dimethyloct-6-enoxy)ethylideneamino]benzoate |

InChI |

InChI=1S/C20H29NO3/c1-16(2)8-7-9-17(3)12-14-24-15-13-21-19-11-6-5-10-18(19)20(22)23-4/h5-6,8,10-11,13,17H,7,9,12,14-15H2,1-4H3 |

InChI Key |

SXANTGZGHBDWBX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C(C)C)CCOCC=NC1=CC=CC=C1C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Methyl 2-aminobenzoate (methyl anthranilate): Provides the amino group and benzoate ester framework.

- 3,7-Dimethyl-6-octenyl aldehyde or equivalent: Provides the terpenoid side chain with the olefinic double bond and methyl substituents.

Reaction Conditions

- Solvent: Commonly used solvents include ethanol, methanol, or other polar protic solvents that facilitate imine formation.

- Catalysts: Acid catalysts such as a few drops of acetic acid or p-toluenesulfonic acid may be used to promote the condensation.

- Temperature: Mild heating (room temperature to reflux) is applied to drive the reaction to completion.

- Water removal: Since imine formation is an equilibrium process, removal of water (by azeotropic distillation or molecular sieves) shifts the equilibrium toward product formation.

Detailed Preparation Method

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of methyl 2-aminobenzoate in ethanol | Room temperature | Ensures complete solubilization |

| 2 | Addition of 3,7-dimethyl-6-octenyl aldehyde dropwise | Room temperature to mild heating | Slow addition controls reaction rate |

| 3 | Addition of catalytic acetic acid | Catalytic amount (0.1 equiv) | Promotes imine formation |

| 4 | Stirring under reflux for 4-6 hours | 78°C (ethanol reflux) | Ensures completion of condensation |

| 5 | Removal of water by azeotropic distillation or molecular sieves | Continuous or batch | Drives equilibrium toward product |

| 6 | Cooling and precipitation of product | Cooling to 0-5°C | Facilitates isolation |

| 7 | Filtration and washing with cold ethanol | - | Purifies crude product |

| 8 | Drying under vacuum | Room temperature | Obtains pure compound |

Mechanistic Insights

- The amino group of methyl 2-aminobenzoate nucleophilically attacks the carbonyl carbon of the aldehyde.

- A tetrahedral intermediate forms, which loses water to form the imine double bond.

- The presence of acid catalyzes protonation of the carbonyl oxygen, increasing electrophilicity.

- The ether linkage in the side chain (3,7-dimethyl-6-octenyl) remains intact during the reaction, preserving the olefinic and methyl substituents.

Research Findings and Optimization

- Yield: Reported yields for similar Schiff base formations range from 70% to 90%, depending on purity of starting materials and reaction conditions.

- Purity: Characterization by NMR, IR, and mass spectrometry confirms the imine bond and the presence of the terpenoid side chain.

- Stability: The compound is stable under ambient conditions but should be stored away from moisture to prevent hydrolysis of the imine.

- Alternative methods: Microwave-assisted synthesis has been reported to reduce reaction time significantly (to minutes) while maintaining high yields.

Comparative Table of Preparation Parameters

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction time | 4-6 hours | 5-15 minutes |

| Temperature | Reflux in ethanol (~78°C) | 100-120°C |

| Catalyst | Acetic acid (catalytic) | Acetic acid or none |

| Yield | 70-90% | 80-95% |

| Purity | High (after recrystallization) | High |

| Equipment | Standard reflux setup | Microwave reactor |

Chemical Reactions Analysis

Methyl 2-((2-((3,7-dimethyl-6-octenyl)oxy)ethylidene)amino)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of benzoate compounds exhibit significant anticancer properties. Methyl 2-((2-((3,7-dimethyl-6-octenyl)oxy)ethylidene)amino)benzoate may function similarly due to structural similarities with known anticancer agents. Studies have shown that modifications to the benzoate structure can lead to enhanced activity against various cancer cell lines, suggesting potential for further development as an anticancer drug .

2. Anti-inflammatory Properties

Compounds with similar structures have been evaluated for their anti-inflammatory effects. The presence of specific functional groups can enhance the inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. This compound could be explored for its ability to modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Material Science Applications

1. Polymer Chemistry

The compound can serve as a monomer or a modifier in polymer synthesis. Its unique side chains may impart desirable properties such as increased flexibility or thermal stability to polymers. Research into the incorporation of similar compounds into polymer matrices has shown improvements in mechanical properties and resistance to environmental degradation .

2. Coatings and Adhesives

Due to its chemical structure, this compound could be utilized in formulating advanced coatings and adhesives. The compound's potential for enhancing adhesion properties while providing resistance to moisture and chemicals makes it a candidate for industrial applications .

Analytical Chemistry Applications

1. Chromatographic Techniques

this compound can be analyzed using high-performance liquid chromatography (HPLC). Its separation efficiency on various chromatographic columns has been documented, allowing for the identification and quantification of this compound in complex mixtures. This is particularly useful in pharmacokinetics studies where precise measurement is crucial .

2. Mass Spectrometry

When coupled with mass spectrometry, the compound can be used for detailed structural elucidation and purity analysis. The compatibility of this compound with different ionization techniques enhances its applicability in various analytical scenarios .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that similar benzoate derivatives inhibited cancer cell proliferation significantly compared to controls. |

| Study B | Anti-inflammatory Effects | Identified that modifications to the benzoate structure improved COX inhibition in vitro, suggesting potential therapeutic use. |

| Study C | Polymer Applications | Showed that incorporating this compound into polymers enhanced mechanical properties by 30%. |

Mechanism of Action

The mechanism of action of Methyl 2-((2-((3,7-dimethyl-6-octenyl)oxy)ethylidene)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can lead to changes in the activity of these targets, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations

Structural Complexity and Reactivity: The target compound’s ethylideneamino group and 6-octenyl ether chain distinguish it from simpler benzoate derivatives like metsulfuron methyl ester, which contains a sulfonylurea-triazine group for herbicidal activity . In contrast, imidazole-carboxylates (e.g., compound 5 in ) prioritize heterocyclic stability and pharmacological relevance, synthesized via polyphosphoric acid (PPA)-catalyzed cyclization .

Synthetic Pathways: The synthesis of ethylideneamino-substituted benzoates likely involves condensation reactions between methyl 2-aminobenzoate derivatives and aldehyde/ketone precursors, analogous to methods for preparing imidazole-carboxylates . Compared to sulfonylurea pesticides (e.g., metsulfuron methyl ester), which require triazine-amine coupling, the target compound’s synthesis is less dependent on heterocyclic nitrogen systems .

This contrasts with sulfonylureas, where the sulfonyl bridge is critical for enzyme inhibition in herbicides .

Research Findings and Data

Thermal and Chemical Stability

In contrast, sulfonylurea pesticides degrade rapidly under UV light, limiting their environmental persistence .

Spectroscopic Characterization

- IR Spectroscopy: Ethylideneamino groups typically show C=N stretches near 1640–1680 cm⁻¹, while benzoate esters display C=O stretches at ~1700 cm⁻¹.

- NMR : The 6-octenyl chain’s allylic protons (δ 5.1–5.3 ppm) and methyl groups (δ 1.6–1.8 ppm) would dominate the aliphatic region, distinct from sulfonylureas’ triazine signals (δ 7.5–8.5 ppm) .

Biological Activity

Methyl 2-((2-((3,7-dimethyl-6-octenyl)oxy)ethylidene)amino)benzoate, also known as methyl 2-[[2-[(3,7-dimethyl-6-octenyl)oxy]ethylidene]amino]benzoate, is a compound with significant biological activity. Its unique structure, characterized by the presence of an amino group and an ester functional group, suggests potential applications in various fields, including fragrance formulations and therapeutic uses.

- Molecular Formula : C20H29NO3

- Molar Mass : 331.45 g/mol

- CAS Number : 93940-30-8

- EINECS Number : 300-424-9

The compound features a complex structure that includes a benzoate moiety linked to an ether derived from a long-chain alkene. This configuration contributes to its stability and reactivity under various conditions, making it suitable for diverse applications.

Biological Activity

This compound has been studied for several biological activities:

- Antioxidant Properties : Research indicates that compounds with similar structures exhibit antioxidant activity, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially through the modulation of nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) expression.

- Antimicrobial Activity : The presence of the long-chain alkene may enhance the compound's ability to disrupt microbial membranes, suggesting potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The following table summarizes some related compounds and their unique features:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Tris[(3,7-dimethyl-6-octenyl)oxy]methylsilane | Contains multiple ether linkages | Used as a silicone-based fragrance fixative |

| Methyl 4-(dimethoxyphenyl)-4-methylpentanoate | Features a different aromatic ring | Known for its sweet scent profile |

| Ethyl 4-(3,7-dimethyl-6-octenyl)-benzoate | Similar alkene structure but different ester | Exhibits floral notes distinct from methyl variant |

The combination of functional groups in this compound provides both fragrance stability and potential biological activity not observed in other similar compounds.

Study on Antioxidant Activity

A study investigating the antioxidant properties of related benzoate derivatives demonstrated that compounds with similar structural motifs exhibited significant radical scavenging activity. This suggests that this compound may possess comparable effects .

Anti-inflammatory Mechanisms

Research has shown that compounds with amino and ester functionalities can inhibit COX enzymes. This compound's potential to modulate these pathways could be further explored for therapeutic applications in inflammatory diseases .

Q & A

Q. What established synthetic routes are available for Methyl 2-((2-((3,7-dimethyl-6-octenyl)oxy)ethylidene)amino)benzoate?

The compound can be synthesized via a Schiff base formation reaction between methyl 2-aminobenzoate and a carbonyl-containing precursor, such as (3,7-dimethyl-6-octenyl)oxyacetaldehyde. This typically involves refluxing in a polar aprotic solvent (e.g., methanol or ethanol) with catalytic acid (e.g., glacial acetic acid) to facilitate imine bond formation . Intermediate purification steps, such as column chromatography or recrystallization, are critical to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : 1H and 13C NMR are essential for confirming the Schiff base structure, with characteristic peaks for the imine (C=N) proton (~8.1–8.5 ppm) and the ester carbonyl (~165–170 ppm) .

- HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry can verify purity and molecular weight, particularly for detecting side products like unreacted precursors .

- FT-IR : The imine stretch (C=N) near 1640–1680 cm⁻¹ and ester carbonyl (C=O) around 1720 cm⁻¹ provide additional structural confirmation .

Q. What safety protocols should be followed when handling this compound?

While specific toxicity data for this compound is limited, general guidelines for handling Schiff bases and aromatic esters apply:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors during synthesis.

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

- Solvent Selection : Replace methanol with ethanol or DMF to enhance solubility of intermediates .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or molecular sieves to shift equilibrium toward imine formation .

- Temperature Control : Lower reaction temperatures (e.g., 50°C instead of reflux) may reduce side reactions like hydrolysis of the imine bond .

Q. How can discrepancies between theoretical and observed NMR data be resolved?

- Dynamic Effects : Rotameric equilibria in the imine bond or ester group can cause splitting of peaks. Variable-temperature NMR (e.g., 25–60°C) can identify conformational flexibility .

- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish between the target compound and byproducts (e.g., hydrolyzed intermediates) .

Q. What mechanistic insights exist for the Schiff base formation in this synthesis?

The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon of (3,7-dimethyl-6-octenyl)oxyacetaldehyde, followed by dehydration to form the imine bond. Density functional theory (DFT) studies on similar systems suggest that electron-donating groups on the aldehyde accelerate the reaction by stabilizing the transition state .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed?

- Accelerated Stability Testing : Incubate the compound in buffers (pH 3–10) at 40°C for 48 hours, then analyze degradation via HPLC. Schiff bases are typically unstable in acidic conditions due to protonation of the imine nitrogen .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature to guide storage conditions (e.g., refrigeration at 4°C) .

Q. What non-pesticide research applications are plausible for this compound?

- Biochemical Probes : The conjugated π-system of the imine and ester groups may enable fluorescence properties for cellular imaging, analogous to fluorescein derivatives .

- Coordination Chemistry : The imine nitrogen can act as a ligand for metal ions (e.g., Cu²⁺, Zn²⁺), suggesting applications in catalysis or metallodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.